3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a chemical compound with the molecular formula C12H27NOSi. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with cyclohexanol, which is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected cyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and to facilitate the purification process .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. The amine group can participate in hydrogen bonding and nucleophilic reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propionaldehyde: Similar in structure but with an aldehyde group instead of an amine.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group and is used in synthetic glycobiology.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a TBDMS-protected hydroxyl group. This combination provides a balance of reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H27NOSi |
---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3 |
InChI Key |
UCCUEKPBIXIODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.